

Application Notes and Protocols: Endpoints for Nelonemdaz Clinical Trials in Stroke

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Compound of Interest

Compound Name: Nelonemdaz

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial endpoints used to evaluate the efficacy and safety of **Nelonemdaz**, a neuroprotective agent, in the treatment of acute ischemic stroke. The information is compiled from the publicly available results of the Phase 2 (SONIC) and Phase 3 (RODIN) clinical trials. Detailed protocols for key assessments and diagrams of the drug's mechanism of action and clinical trial workflow are included to support further research and development in this area.

Quantitative Data Summary

The following tables summarize the key efficacy and safety endpoints from the **Nelonemdaz** clinical trials.

Table 1: Efficacy Endpoints in the Phase 3 (RODIN) Trial

The RODIN trial was a multicenter, double-blind, placebo-controlled randomized phase 3 trial that enrolled 496 patients with acute ischemic stroke who underwent endovascular thrombectomy.^{[1][2]}

Endpoint	Nelonemdaz Group	Placebo Group	Statistic
Primary Endpoint			
Favorable shift in mRS score at 12 weeks	Not Statistically Significant	Not Statistically Significant	Common Odds Ratio: 0.95 (95% CI, 0.69-1.31)
Secondary Endpoints			
Median mRS score at 12 weeks	2 (IQR, 1-4)	2 (IQR, 1-4)	Not Statistically Significant
Proportion of patients with mRS 0 at 12 weeks	18.1%	18.2%	Not Statistically Significant
Median mRS score at 5 weeks	3	3	Not Statistically Significant

mRS: modified Rankin Scale; CI: Confidence Interval; IQR: Interquartile Range.

Table 2: Safety Endpoints in the Phase 3 (RODIN) Trial

Endpoint	Nelonemdaz Group	Placebo Group	Statistic
Symptomatic Intracranial Hemorrhage	2.7%	0.9%	Not Statistically Significant
Infarct Volume within 24 hours of last dose (mL)	42	38	Not Statistically Significant

Table 3: Efficacy Endpoints in the Phase 2 (SONIC) Trial

The SONIC trial was a randomized, double-blind, placebo-controlled phase 2 trial that evaluated the safety and efficacy of two different doses of **Nelonemdaz** in patients with acute ischemic stroke who received endovascular reperfusion therapy.^{[3][4]}

Endpoint (at 12 weeks)	High-Dose Nelonemdaz (5,250 mg)	Low-Dose Nelonemdaz (2,750 mg)	Placebo Group
Proportion of patients with mRS 0-2	63.2% (36/57)	61.5% (40/65)	54.1% (33/61)
Common Odds Ratio for favorable mRS shift (vs. Placebo)	1.61 (90% CI, 0.94-2.76)	1.55 (90% CI, 0.92-2.60)	N/A
Proportion of patients with Barthel Index >90	63.0% (34/57)	54.8% (34/65)	43.6% (24/66)

mRS: modified Rankin Scale; CI: Confidence Interval.

Table 4: Efficacy in Post-hoc Analysis of Pooled SONIC and RODIN Trial Data (Patients Treated within 70 minutes of ER Arrival)

A post-hoc analysis of pooled data from the SONIC and RODIN trials suggested a potential benefit of **Nelonemdaz** when administered early.[\[2\]](#)[\[5\]](#)

Endpoint (at 12 weeks)	Nelonemdaz Group	Placebo Group	Statistic
Favorable shift in mRS distribution	Statistically Significant	Not Applicable	Common Odds Ratio: 2.22 (95% CI, 1.03-4.80; p=0.043)
Proportion of patients with mRS 0-2	68.6% (35/51)	50.0% (24/48)	Adjusted Relative Risk: 1.26 (95% CI, 0.95-1.69; p=0.112)
Median mRS score	1 (IQR, 0-4)	3 (IQR, 1-4)	Not Statistically Significant

mRS: modified Rankin Scale; CI: Confidence Interval; IQR: Interquartile Range.

Experimental Protocols

Assessment of the Modified Rankin Scale (mRS)

The modified Rankin Scale is a clinician-reported measure of global disability following a stroke.[6]

Objective: To assess the level of functional independence of a patient after a stroke.

Procedure:

- A certified and trained assessor conducts a structured interview with the patient and/or their caregiver.
- The interview focuses on the patient's ability to carry out their usual activities and duties compared to their pre-stroke status.
- The assessor assigns a score from 0 to 6 based on the following criteria:
 - 0: No symptoms at all.
 - 1: No significant disability despite symptoms; able to carry out all usual duties and activities.
 - 2: Slight disability; unable to carry out all previous activities, but able to look after own affairs without assistance.
 - 3: Moderate disability; requiring some help, but able to walk without assistance.
 - 4: Moderately severe disability; unable to walk without assistance and unable to attend to own bodily needs without assistance.
 - 5: Severe disability; bedridden, incontinent and requiring constant nursing care and attention.
 - 6: Dead.
- The assessment is typically performed at baseline and at specified follow-up time points (e.g., 35 days, 90 days, or 12 weeks post-treatment).[7]

Measurement of Infarct Volume using Magnetic Resonance Imaging (MRI)

Objective: To quantify the volume of brain tissue that has been irreversibly damaged by the ischemic stroke.

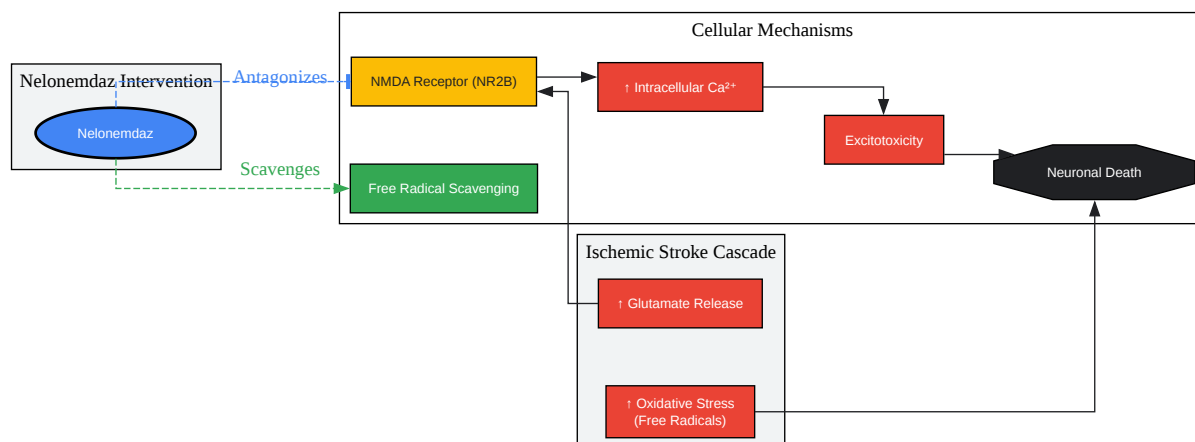
Procedure:

- Patients undergo a brain MRI scan at a specified time point (e.g., 7 days and 90 days post-treatment).[7]
- The MRI protocol includes a Diffusion-Weighted Imaging (DWI) sequence, which is highly sensitive to the restricted diffusion of water molecules in acutely infarcted tissue.[8]
- The hyperintense lesion on the DWI scan, which represents the area of infarction, is manually or semi-automatically segmented using specialized software.[9][10]
- The software calculates the volume of the segmented lesion in cubic millimeters (mm³) or milliliters (mL).
- To ensure accuracy and reduce variability, the segmentation is often performed by two independent, blinded reviewers.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of Nelonemdaz in Ischemic Stroke

Nelonemdaz is a multi-target neuroprotective agent with a dual mechanism of action.[3][11] It acts as a selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor and as a potent antioxidant.

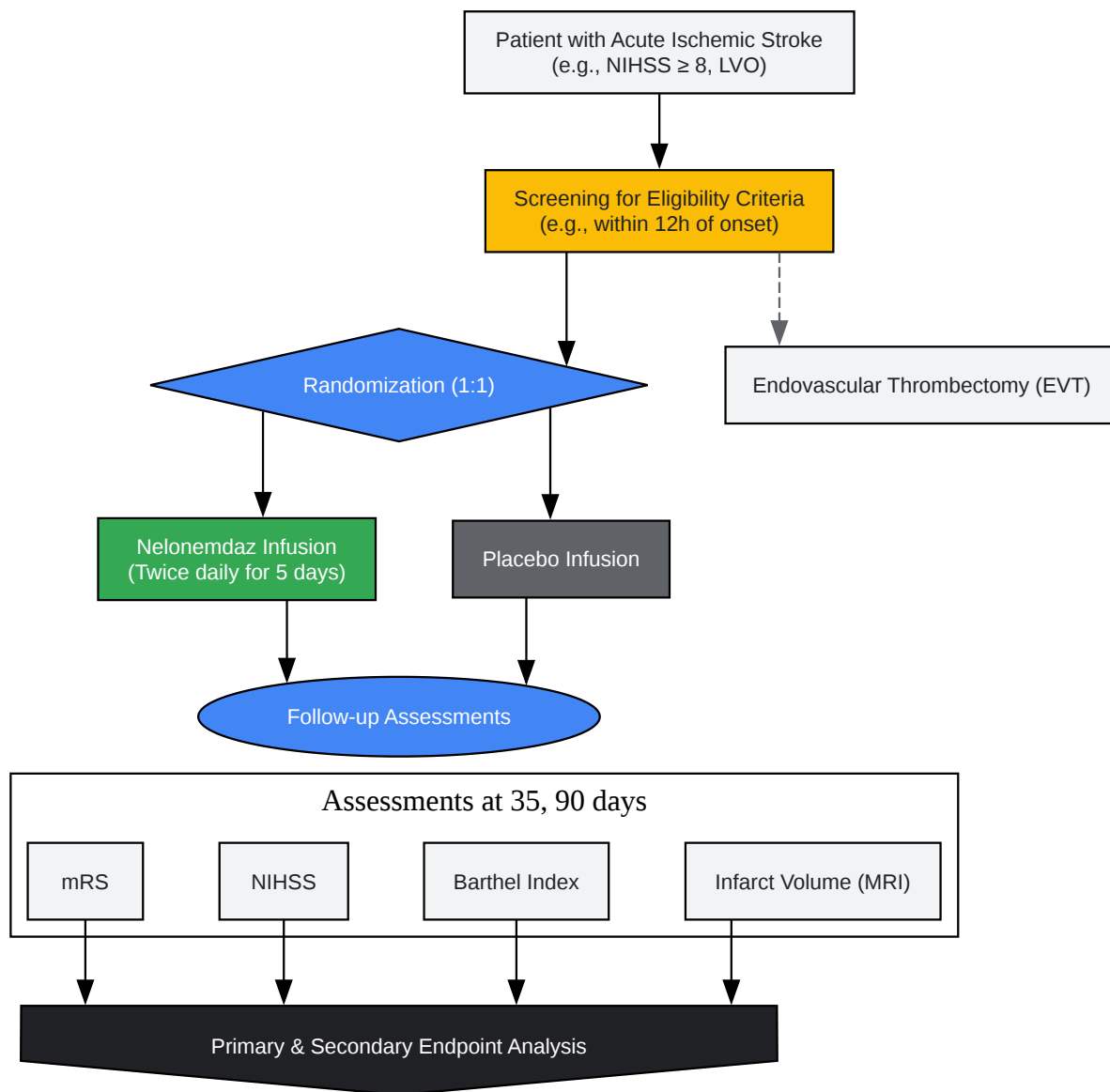


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Nelonemdaz's dual neuroprotective mechanism.

Clinical Trial Workflow for Nelonemdaz in Acute Ischemic Stroke

The following diagram illustrates the typical workflow for a patient enrolled in a clinical trial of **Nelonemdaz** for acute ischemic stroke.



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Patient journey in a **Nelonemdaz** stroke trial.

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